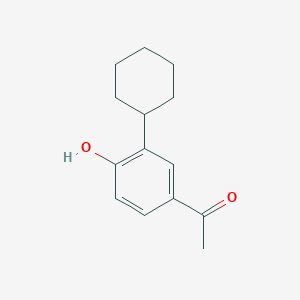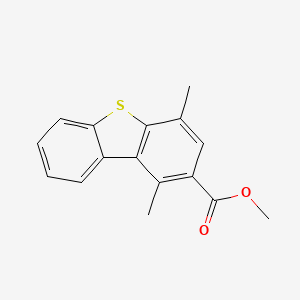
Methyl 1,4-dimethyldibenzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,4-dimethyldibenzothiophene-2-carboxylate is an organic compound belonging to the class of dibenzothiophenes Dibenzothiophenes are sulfur-containing heterocyclic compounds that are significant in various chemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1,4-dimethyldibenzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of dibenzothiophene followed by methylation and esterification. The reaction conditions often require the use of catalysts such as aluminum chloride and reagents like methyl iodide and acetic anhydride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts could be employed to enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives, typically using reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, thiols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 1,4-dimethyldibenzothiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of methyl 1,4-dimethyldibenzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s sulfur-containing structure allows it to participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
- 4-Methyldibenzothiophene
- 4,6-Dimethyldibenzothiophene
- Dibenzothiophene
Comparison: Methyl 1,4-dimethyldibenzothiophene-2-carboxylate is unique due to the presence of both methyl and carboxylate groups, which enhance its reactivity and potential applications. Compared to 4-methyldibenzothiophene and 4,6-dimethyldibenzothiophene, the carboxylate group in this compound provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
21339-70-8 |
|---|---|
Molecular Formula |
C16H14O2S |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
methyl 1,4-dimethyldibenzothiophene-2-carboxylate |
InChI |
InChI=1S/C16H14O2S/c1-9-8-12(16(17)18-3)10(2)14-11-6-4-5-7-13(11)19-15(9)14/h4-8H,1-3H3 |
InChI Key |
UEHUJZVDGURAGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1SC3=CC=CC=C32)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)
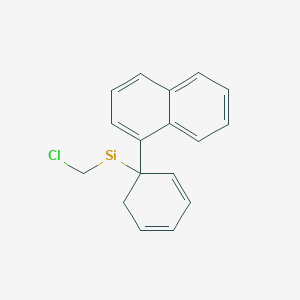
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea](/img/structure/B14706976.png)

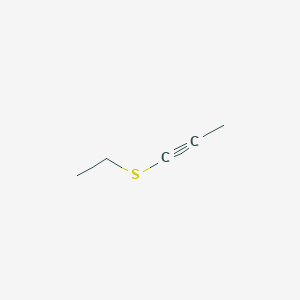
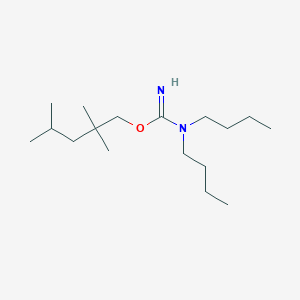
![6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14706993.png)
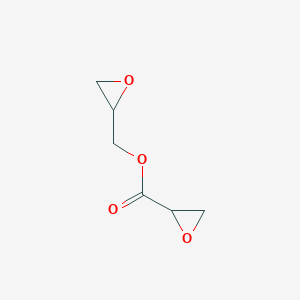
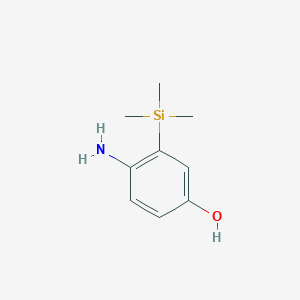
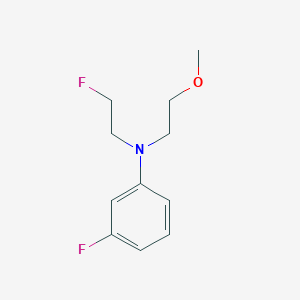
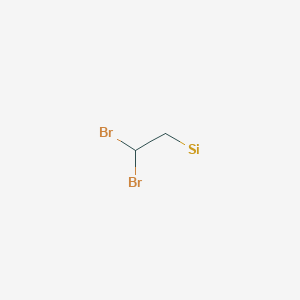
![3-[2-(2-Hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14707023.png)
